![molecular formula C15H16N2O2S B4957341 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4957341.png)
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" involves multi-step reactions, typically starting from base molecules and through the addition of functional groups or ring closure reactions. For example, derivatives of N-acetyl-1,3,4-thiadiazol have been synthesized and their structures established by MS, IR, CHN, and 1H NMR spectral data, showcasing the complexity and diversity of structures achievable within this chemical class (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of heterocycles, such as the 1,3-thiazol and indene rings, which significantly influence the chemical behavior and potential applications of the compounds. The structure elucidation of these compounds is often carried out using advanced spectroscopic techniques, providing detailed insights into their molecular architecture.
Chemical Reactions and Properties
Compounds like "2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide" participate in various chemical reactions, reflecting their reactive functional groups. These reactions can include nucleophilic substitution, condensation, and cycloaddition, leading to a wide range of derivatives with different properties and potential applications.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, of these compounds are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can affect these properties, which are crucial for determining the compound's suitability for different applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemicals, are key characteristics of these compounds. Studies on similar compounds have explored their pKa values, showcasing the influence of molecular structure on their acid-base behavior and interaction with biological molecules (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-16-15(20-10)17-14(18)9-19-13-6-5-11-3-2-4-12(11)7-13/h5-8H,2-4,9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBIMESJEMVBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)COC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322937 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49718444 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
797011-91-7 |
Source
|
Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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